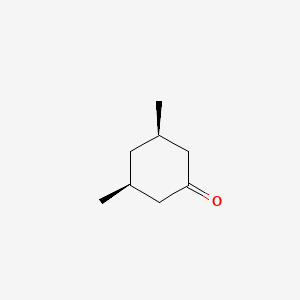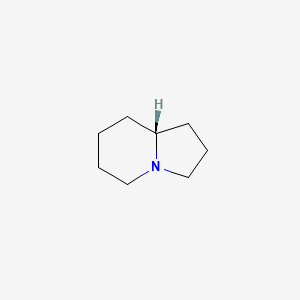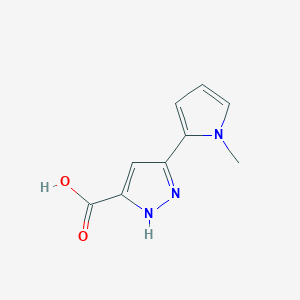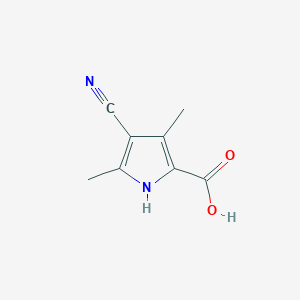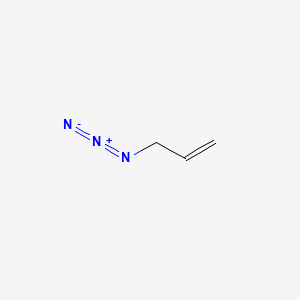
3-azidoprop-1-ene
Overview
Description
3-Azidoprop-1-ene, also known as allyl azide, is an organic compound with the molecular formula C3H5N3. It is a member of the azide family, characterized by the presence of the azido group (-N3).
Preparation Methods
3-Azidoprop-1-ene can be synthesized through several methods. One common approach involves the reaction of allyl bromide with sodium azide in an aqueous medium. This reaction typically proceeds under mild conditions and yields the desired azide compound . Another method involves the use of microwave irradiation, which offers a greener and more efficient synthesis route. This technique allows for the rapid preparation of azide derivatives with high purity and better yields compared to conventional methods .
Chemical Reactions Analysis
3-Azidoprop-1-ene undergoes a variety of chemical reactions, making it a versatile reagent in organic synthesis. Some of the key reactions include:
Substitution Reactions: The azido group can act as a nucleophile in substitution reactions, replacing other functional groups such as halides.
Reduction Reactions: Reduction of this compound can lead to the formation of amines.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles.
Rearrangement Reactions: Under certain conditions, this compound can undergo [3,3]-sigmatropic rearrangement.
Common reagents used in these reactions include sodium azide, reducing agents like lithium aluminum hydride, and various catalysts for cycloaddition reactions. The major products formed from these reactions include primary amines, triazoles, and rearranged azide derivatives .
Scientific Research Applications
3-Azidoprop-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocycles and natural compounds.
Industry: It is used in the preparation of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-azidoprop-1-ene involves its reactivity with various functional groups. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of diverse products. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can further react to form stable compounds .
Comparison with Similar Compounds
3-Azidoprop-1-ene can be compared with other azide compounds, such as phenyl azide and benzyl azide. While all these compounds contain the azido group, this compound is unique due to its allylic structure, which imparts distinct reactivity. For example, the allylic position in this compound makes it more prone to undergo rearrangement reactions compared to phenyl azide .
Similar compounds include:
- Phenyl azide
- Benzyl azide
- 3-Azido-1-propylamine
These compounds share the azido functional group but differ in their reactivity and applications due to variations in their molecular structures.
Properties
IUPAC Name |
3-azidoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c1-2-3-5-6-4/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZOFUACMOJPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336391 | |
| Record name | 1-Propene, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
821-13-6 | |
| Record name | 3-Azido-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=821-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propene, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




